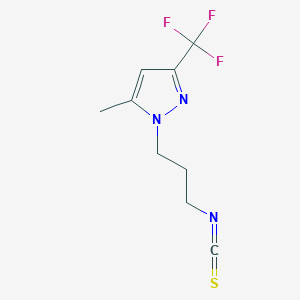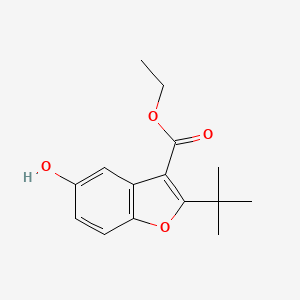
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle est un composé organique synthétique appartenant à la famille des benzofuranes. Les benzofuranes sont des composés hétérocycliques contenant un cycle benzénique et un cycle furane fusionnés. Ce composé particulier se caractérise par la présence d'un groupe ester éthylique, d'un groupe tert-butyle et d'un groupe hydroxyle attaché au noyau benzofurane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle implique généralement les étapes suivantes :
-
Formation du noyau benzofurane : : Le noyau benzofurane peut être synthétisé par cyclisation de précurseurs appropriés. Une méthode courante consiste à utiliser des dérivés de salicylaldéhyde et de l'anhydride acétique en milieu acide pour former le cycle benzofurane.
-
Introduction du groupe tert-butyle : : Le groupe tert-butyle peut être introduit par alkylation de Friedel-Crafts. Cela implique la réaction du noyau benzofurane avec du chlorure de tert-butyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
-
Estérification : : Le groupe acide carboxylique sur le cycle benzofurane peut être estérifié à l'aide d'éthanol et d'un catalyseur acide fort comme l'acide sulfurique pour former l'ester éthylique.
-
Hydroxylation : : Le groupe hydroxyle peut être introduit par des réactions d'hydroxylation sélective, souvent en utilisant des réactifs tels que le peroxyde d'hydrogène ou d'autres agents oxydants.
Méthodes de production industrielle
La production industrielle de 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de systèmes de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation : : Le groupe hydroxyle du composé peut subir une oxydation pour former une cétone ou un aldéhyde. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
-
Réduction : : Le groupe ester peut être réduit en alcool en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
-
Substitution : : Le cycle benzofurane peut subir des réactions de substitution électrophile. Par exemple, l'halogénation peut être obtenue en utilisant des halogènes tels que le chlore ou le brome en présence d'un catalyseur.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes (chlore, brome) avec un catalyseur acide de Lewis.
Produits principaux
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés benzofuraniques halogénés.
Applications de recherche scientifique
Chimie
En chimie, le 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et les voies métaboliques. Ses caractéristiques structurelles en font un candidat approprié pour l'investigation de l'activité des enzymes impliquées dans les réactions d'hydrolyse et d'hydroxylation des esters.
Médecine
En chimie médicinale, le 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle est étudié pour ses propriétés pharmacologiques potentielles. Des composés ayant des structures similaires se sont avérés prometteurs en tant qu'agents anti-inflammatoires, antioxydants et anticancéreux .
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements. Sa stabilité et sa réactivité en font un composant précieux dans diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant leur activité. Le groupe ester peut subir une hydrolyse, libérant le noyau benzofurane actif, qui peut interagir avec les enzymes et les récepteurs dans les systèmes biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of enzymes involved in ester hydrolysis and hydroxylation reactions.
Medicine
In medicinal chemistry, ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is explored for its potential pharmacological properties. Compounds with similar structures have shown promise as anti-inflammatory, antioxidant, and anticancer agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzofuran core, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
6-bromo-2-tert-butyl-5-hydroxybenzofuran-3-carboxylate d'éthyle : Structure similaire avec un atome de brome, qui peut modifier sa réactivité et son activité biologique.
2-tert-butyl-5-méthoxy-1-benzofuran-3-carboxylate d'éthyle :
Unicité
Le 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate d'éthyle est unique en raison de la présence à la fois des groupes tert-butyle et hydroxyle, qui confèrent une réactivité spécifique et une activité biologique potentielle. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
IUPAC Name |
ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCITODEJQWUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
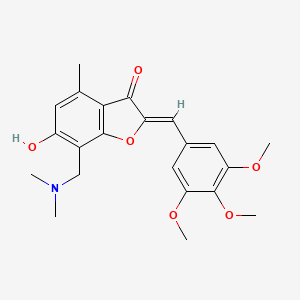
![(5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619940.png)
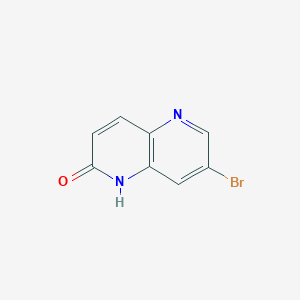
![2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2619942.png)
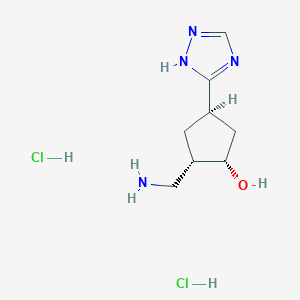

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2619945.png)
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2619951.png)

![2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride](/img/structure/B2619954.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2619956.png)
![ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate](/img/structure/B2619957.png)
![Methyl[(trimethylsilyl)methyl]amine hydrochloride](/img/structure/B2619958.png)
